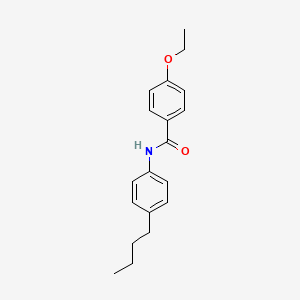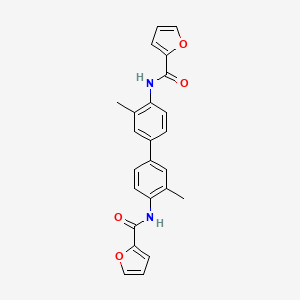![molecular formula C32H42N2O2 B10934736 (2E,2'E)-N,N'-cyclohexane-1,4-diylbis[3-(4-tert-butylphenyl)prop-2-enamide]](/img/structure/B10934736.png)
(2E,2'E)-N,N'-cyclohexane-1,4-diylbis[3-(4-tert-butylphenyl)prop-2-enamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-[4-({(E)-3-[4-(TERT-BUTYL)PHENYL]-2-PROPENOYL}AMINO)CYCLOHEXYL]-2-PROPENAMIDE is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of tert-butyl groups and propenamide moieties contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-[4-({(E)-3-[4-(TERT-BUTYL)PHENYL]-2-PROPENOYL}AMINO)CYCLOHEXYL]-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include the tert-butylphenyl and propenamide derivatives. These intermediates are then subjected to coupling reactions under controlled conditions to form the final compound. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide.
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-[4-({(E)-3-[4-(TERT-BUTYL)PHENYL]-2-PROPENOYL}AMINO)CYCLOHEXYL]-2-PROPENAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and specific catalysts depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized compounds.
Scientific Research Applications
(E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-[4-({(E)-3-[4-(TERT-BUTYL)PHENYL]-2-PROPENOYL}AMINO)CYCLOHEXYL]-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, coatings, and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-[4-({(E)-3-[4-(TERT-BUTYL)PHENYL]-2-PROPENOYL}AMINO)CYCLOHEXYL]-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of tert-butyl groups and propenamide moieties can influence its binding affinity and specificity, contributing to its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(E)-3-[4-(TERT-BUTYL)PHENYL]-2-PROPENOIC ACID: Shares structural similarities but lacks the cyclohexyl and amide groups.
(E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-[4-(AMINO)CYCLOHEXYL]-2-PROPENAMIDE: Similar structure with an amino group instead of the propenoyl group.
Uniqueness
(E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-[4-({(E)-3-[4-(TERT-BUTYL)PHENYL]-2-PROPENOYL}AMINO)CYCLOHEXYL]-2-PROPENAMIDE is unique due to its combination of tert-butylphenyl, cyclohexyl, and propenamide moieties. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C32H42N2O2 |
|---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-[4-[[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino]cyclohexyl]prop-2-enamide |
InChI |
InChI=1S/C32H42N2O2/c1-31(2,3)25-13-7-23(8-14-25)11-21-29(35)33-27-17-19-28(20-18-27)34-30(36)22-12-24-9-15-26(16-10-24)32(4,5)6/h7-16,21-22,27-28H,17-20H2,1-6H3,(H,33,35)(H,34,36)/b21-11+,22-12+ |
InChI Key |
PSRBUANVLPJZOD-XHQRYOPUSA-N |
Isomeric SMILES |
CC(C1=CC=C(C=C1)/C=C/C(=O)NC2CCC(CC2)NC(=O)/C=C/C3=CC=C(C=C3)C(C)(C)C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2CCC(CC2)NC(=O)C=CC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole](/img/structure/B10934661.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10934663.png)
![N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10934667.png)
![N-(2,4-difluorophenyl)-3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10934669.png)
![4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B10934682.png)
![1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10934691.png)
![14-methyl-16-(1-methylpyrazol-4-yl)-4-(2-nitrophenyl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10934699.png)
amino}methyl)-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10934702.png)
![4-[3-[(4-chlorophenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10934709.png)
![1-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-cyclopropylthiourea](/img/structure/B10934717.png)
![2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B10934722.png)


![N,N'-bis{4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl}benzene-1,2-dicarboxamide](/img/structure/B10934760.png)
